3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
Overview
Description
3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S. It is known for its unique chemical properties and is used in various scientific research and industrial applications. The compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-trifluoromethoxy-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other substituted derivatives .
Scientific Research Applications
3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Biological Activity
3-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 883146-06-3, is characterized by a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound features:
- A bromine substituent at the 3-position.
- A trifluoromethoxy group at the 4-position.
- A sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.
The presence of electron-withdrawing groups like trifluoromethoxy enhances the electrophilicity of the sulfonyl chloride, making it a potent electrophile in various chemical reactions.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins involved in signaling pathways. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity.
Inhibition Studies
Research indicates that compounds containing sulfonyl chloride groups exhibit significant inhibitory effects on various enzymes. For instance, studies on arylsulfonamides demonstrate that modifications to the aryl ring can lead to varying degrees of antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance or diminish biological activity.
Compound | IC50 (nM) | Target |
---|---|---|
This compound | TBD | Various enzymes |
TASIN-1 | 3.2 | Colon cancer cells |
Other analogs | <5 | DLD-1 colon cancer cells |
Case Studies
- Colon Cancer Cell Lines : In a study evaluating TASIN analogs, it was found that modifications similar to those in this compound resulted in significant inhibition of tumor growth in DLD-1 colon cancer cell lines. The presence of halogen and trifluoromethoxy groups was crucial for enhancing potency, with some compounds exhibiting IC50 values as low as 30 pM .
- Dopamine Receptor Interactions : Although primarily focused on different scaffolds, research into dopamine receptor agonists has shown that similar structural motifs can yield compounds with high selectivity and potency for specific receptors. The incorporation of trifluoromethoxy groups often improves binding affinity and selectivity, suggesting potential applications in neuropharmacology .
Toxicological Profile
The compound is associated with several safety concerns:
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGXKXBCLAWISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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